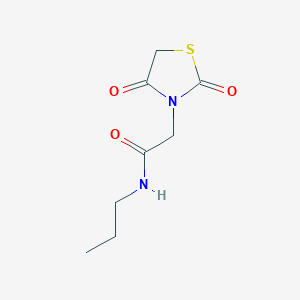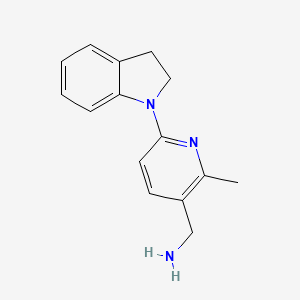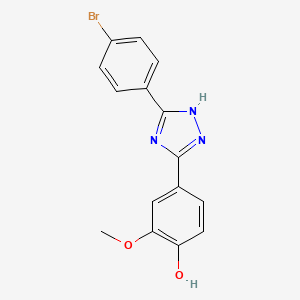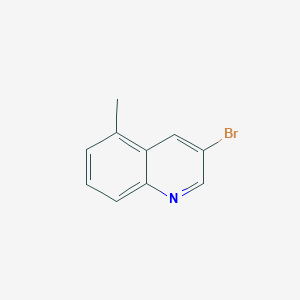
3-Bromo-5-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of bromine and a methyl group on the quinoline ring makes this compound unique and useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylquinoline can be achieved through several methods. One common approach involves the bromination of 5-methylquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .
Another method involves the cyclization of appropriate precursors. For example, starting from 2-bromoaniline and acetone, a series of reactions including condensation, cyclization, and dehydrogenation can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Strong Oxidizing Agents: Used for oxidation reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinoline N-oxides: Formed through oxidation reactions.
Aryl or Vinyl Quinoline Derivatives: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-methylquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methylquinoline depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes and receptors. For example, it may inhibit bacterial enzymes by binding to their active sites, leading to the disruption of essential metabolic processes .
In medicinal chemistry, the compound’s bromine and methyl groups can enhance its binding affinity to specific targets, thereby increasing its efficacy as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-methylquinoline: Similar structure but with different positions of bromine and methyl groups.
3-Methylquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoquinoline: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Bromo-5-methylquinoline is unique due to the specific positioning of the bromine and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H8BrN |
|---|---|
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
3-bromo-5-methylquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-10-9(7)5-8(11)6-12-10/h2-6H,1H3 |
InChI-Schlüssel |
AERCPCAUYXSUKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=NC2=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


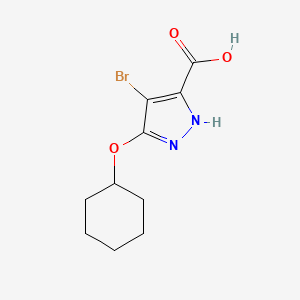

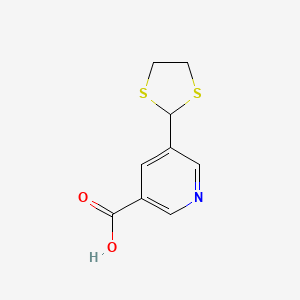
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)

![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)
